![molecular formula C15H12F3N3O4 B2465969 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 332856-49-2](/img/structure/B2465969.png)
5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12F3N3O4 and its molecular weight is 355.273. The purity is usually 95%.
BenchChem offers high-quality 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of anticancer agents . Specifically, it has been used in the creation of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Cell Cycle Arrest
In addition to inducing apoptosis, the compound has been found to cause cell cycle arrest in cancer cells . This means it can halt the division and growth of cancer cells, which is another important strategy in cancer treatment.
Antitubulin Activity
The compound has been used in the design of antitubulin agents . Antitubulin agents are a class of drugs that disrupt the formation of microtubules, structures that are essential for cell division. By doing so, they prevent cancer cells from dividing and growing.
Flavoring Substance
Interestingly, the compound has also been used as a flavoring substance . However, it is not intended to be used in beverages .
Chemical Synthesis
The compound is chemically synthesized . It does not occur naturally .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound’s interaction with specific proteins or receptors in the body is currently under investigation .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
Preliminary studies suggest that it may have potent activities against certain cell lines .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-9(7-1-2-10-11(3-7)25-6-24-10)20-13-8(14(22)23)5-19-21(12)13/h1-3,5,9,12,20H,4,6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNAPTWPAAZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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